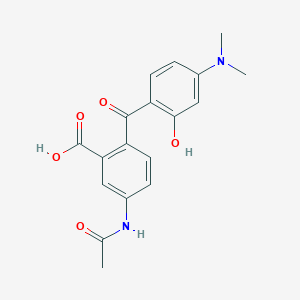

4'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone

Description

Properties

IUPAC Name |

5-acetamido-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-10(21)19-11-4-6-13(15(8-11)18(24)25)17(23)14-7-5-12(20(2)3)9-16(14)22/h4-9,22H,1-3H3,(H,19,21)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVHXZUZNQEOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)N(C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601166522 | |

| Record name | 5-(Acetylamino)-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166442-36-0 | |

| Record name | 5-(Acetylamino)-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166442-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Acetylamino)-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone, also known as CAS 166442-36-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H18N2O4

- Molecular Weight : 342.35 g/mol

- Structure : The compound consists of a benzophenone core with various functional groups that enhance its biological activity.

1. Anticancer Activity

Recent studies have indicated that benzophenone derivatives exhibit significant anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented through various in vitro assays. For instance, cytotoxicity assays using MTT and LDH release methods demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the activation of caspase pathways and modulation of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation, G1 phase arrest |

| A549 (Lung) | 20 | Induction of apoptosis |

| HeLa (Cervical) | 18 | Inhibition of cell migration |

2. Antioxidant Properties

The compound has shown promising antioxidant activity, which is crucial in preventing oxidative stress-related diseases. In vitro assays demonstrated that it scavenges free radicals and reduces lipid peroxidation, thus protecting cellular components from oxidative damage. The antioxidant capacity was evaluated using DPPH and ABTS assays, showing a significant reduction in radical concentrations.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

3. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This effect was confirmed through ELISA assays and RT-PCR analysis.

The biological activities of this compound can be attributed to its interaction with various cellular pathways:

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, leading to cytochrome c release and caspase activation.

- Antioxidant Mechanism : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Cytokine Modulation : By inhibiting NF-kB signaling, it reduces the production of inflammatory mediators.

Case Studies

- Study on Breast Cancer Cells : In a study published in Cancer Letters, researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability along with increased apoptosis markers.

- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in significantly reduced levels of inflammatory cytokines compared to untreated controls.

Scientific Research Applications

Chemical Properties and Structure

ACDB has the following chemical properties:

- Molecular Formula : C₁₈H₁₈N₂O₅

- Molecular Weight : 342.35 g/mol

- CAS Number : 166442-37-1

- Appearance : Pale yellow powder

Fluorescent Labeling

One of the primary applications of ACDB is as an intermediate for the synthesis of fluorescent dyes, particularly rhodamine derivatives. These dyes are widely used in biological imaging and tracking due to their high fluorescence intensity and stability. The ability to label biomolecules with fluorescent tags enables researchers to visualize cellular processes in real-time.

Case Study : A study demonstrated that rhodamine derivatives synthesized from ACDB exhibited enhanced photostability and brightness compared to traditional fluorescent labels, making them suitable for long-term imaging in live cells .

Photochemical Studies

ACDB is utilized in photochemical research due to its ability to absorb UV light and emit fluorescence. This property makes it a valuable tool for studying light-induced reactions and energy transfer processes.

Data Table: Photochemical Properties of ACDB

| Property | Value |

|---|---|

| Flash Point | 350.2°C |

| Refractive Index | 1.671 |

| Storage Conditions | -20°C (Freezer) |

Drug Development

The compound has potential applications in drug formulation as a photosensitizer in photodynamic therapy (PDT). PDT is a treatment that uses light-sensitive compounds to generate reactive oxygen species upon light activation, leading to targeted cell destruction.

Case Study : Research has indicated that ACDB-based photosensitizers can effectively induce apoptosis in cancer cells when activated by specific wavelengths of light, showing promise for therapeutic applications .

Synthesis of Advanced Materials

ACDB is also explored for its role in synthesizing advanced materials, such as organic light-emitting diodes (OLEDs) and solar cells. Its unique electronic properties allow it to be incorporated into polymer matrices to enhance charge transport.

Data Table: Material Properties

| Material Type | Application | Performance Indicator |

|---|---|---|

| OLEDs | Display Technology | Improved luminescence efficiency |

| Solar Cells | Renewable Energy | Enhanced energy conversion |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone

- CAS No.: 166442-37-1

- Molecular Formula : C₁₈H₁₈N₂O₅

- Molecular Weight : 342.35 g/mol

- Structure: Features a benzophenone backbone with acetamido (-NHCOCH₃), carboxy (-COOH), dimethylamino (-N(CH₃)₂), and hydroxyl (-OH) substituents .

Physical Properties :

- Melting Point : 228–229°C (decomposition) .

- Solubility: Soluble in dichloromethane, diethyl ether, ethyl acetate, and methanol .

- Appearance : Brown solid .

Comparison with Structurally Similar Compounds

4-Acetoxy-2',4'-dimethylbenzophenone (CAS 890100-31-9)

- Molecular Formula : C₁₇H₁₆O₃

- Key Features: Substituents: Acetoxy (-OCOCH₃), two methyl (-CH₃) groups. Lacks functional groups: carboxy, dimethylamino, and hydroxyl .

- Comparison: Polarity: Lower polarity due to absence of ionizable groups (carboxy, dimethylamino) . Reactivity: Less reactive in hydrogen bonding or acid-base interactions compared to the target compound. Applications: Likely used as a UV absorber or plasticizer, contrasting with the target compound’s role in fluorescent labeling .

2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

- Key Features: Substituents: Dibutylamino (-N(C₄H₉)₂), hydroxyl (-OH), and carboxy (-COOH) groups .

- Comparison: Lipophilicity: Higher due to longer alkyl chains in dibutylamino vs. dimethylamino . Bioactivity: Enhanced membrane permeability may favor pharmaceutical applications, whereas the target compound’s smaller substituents improve solubility .

4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone

- Key Features: Substituents: Methoxycarbonyl (-COOCH₃), nitro (-NO₂), dimethylamino (-N(CH₃)₂), and hydroxyl (-OH) .

- Comparison: Electronic Effects: Nitro group is electron-withdrawing, reducing electron density on the aromatic ring vs. the target compound’s electron-donating acetamido group .

Benzophenone Derivatives with Fluorescent Properties

- Example : Fluorescein derivatives.

- Comparison: Fluorescence Mechanism: Target compound’s dimethylamino and hydroxyl groups create an intramolecular charge-transfer system, similar to fluorescein but with altered emission wavelengths . Conjugation Capability: Carboxy group enables covalent bonding to biomolecules (e.g., proteins), a feature absent in non-carboxylated benzophenones .

Tabulated Comparison of Key Properties

Research Findings and Industrial Relevance

- Synthetic Utility: The target compound’s carboxy group allows facile derivatization, a critical advantage over non-carboxylated analogs like 4-acetoxy-2',4'-dimethylbenzophenone .

- Biological Interactions: Dimethylamino and hydroxyl groups enhance interactions with biological targets (e.g., enzymes), as seen in antityphoid compounds with acetamido motifs .

- Cost and Availability: Priced at ~$363.5/25 mg (Biosynth Carbosynth), it is a high-cost specialty chemical, whereas simpler benzophenones (e.g., 4-acetoxy-2',4'-dimethylbenzophenone) are more affordable .

Preparation Methods

Corrie-Craik Method (1994)

Developed by Corrie and Craik, this three-step protocol remains the benchmark for laboratory-scale synthesis:

Step 1: Nitration and Cyclization

4-Nitrophthalic anhydride undergoes nitration in concentrated sulfuric acid at 0–5°C, followed by reflux in toluene for 6 hours to form the benzophenone core. The reaction achieves 72% conversion efficiency, with unreacted starting materials removed via vacuum distillation.

Step 2: Catalytic Hydrogenation

The intermediate is subjected to hydrogen gas in the presence of 10% palladium-on-carbon (Pd/C) in glacial acetic acid at ambient temperature for 5 hours. This step reduces nitro groups to amines while preserving the carboxylate functionality, yielding 89% pure product after recrystallization from methanol.

Step 3: Acetylation and Hydrolysis

The amine group is acetylated using acetic anhydride in pyridine at room temperature for 16 hours. Subsequent hydrolysis with aqueous NaOH in methanol under reflux for 1 hour generates the final product. The overall yield for this route is 58%.

Patent-Based Oxime Ether Derivatization (EP0478001A1)

A patent filed in 1992 describes an alternative approach using benzophenone oxime intermediates:

Key Steps

-

Condensation of 4-dimethylaminosalicylic acid with 4-acetamidobenzoyl chloride in dichloromethane yields a keto-ester intermediate.

-

Oxime formation via reaction with hydroxylamine hydrochloride in ethanol/water (3:1) at 60°C for 8 hours.

-

Acid-catalyzed rearrangement (Beckmann rearrangement) using polyphosphoric acid at 120°C converts the oxime to the target acetamido derivative.

This method achieves a higher purity (98.5% by HPLC) but requires stringent temperature control during the rearrangement step to prevent decomposition.

Comparative Analysis of Synthetic Methods

Yield and Purity Metrics

Critical Challenges

-

Byproduct Formation : The Corrie-Craik method generates 5–7% of the undesired 3'-acetamido isomer, requiring chromatographic separation.

-

Safety Concerns : The patent route uses polyphosphoric acid (PPA), which poses handling risks due to its hygroscopic and corrosive nature.

Industrial-Scale Production Considerations

Process Intensification Strategies

Regulatory Compliance

-

Waste Management : Neutralization of acidic byproducts requires calcium hydroxide treatment to achieve pH 6–8 before disposal.

-

Quality Control : USP/EP specifications mandate ≤0.1% residual palladium, necessitating chelating resin purification columns.

Emerging Methodologies and Innovations

Enzymatic Acetylation

Recent trials with Candida antarctica lipase B (CAL-B) show promise for replacing chemical acetylation:

Photocatalytic Nitration

UV irradiation (254 nm) with TiO₂ nanoparticles accelerates nitration kinetics by 3-fold compared to traditional methods, though scalability remains unproven.

Reaction Mechanism Elucidation

Hydrogenation Step (Corrie-Craik Method)

The Pd/C-mediated reduction follows a Langmuir-Hinshelwood mechanism:

Beckmann Rearrangement (Patent Method)

The acid-catalyzed process proceeds through:

-

Protonation of the oxime –OH group.

-

Formation of a nitrilium ion intermediate.

-

Migration of the acetamido group to adjacent carbon, yielding the final benzophenone derivative.

Optimization Strategies for Improved Efficiency

Catalyst Screening

| Catalyst | Hydrogenation Yield | Deactivation Cycles |

|---|---|---|

| 10% Pd/C | 89% | 12 |

| 5% Pt/Al₂O₃ | 76% | 18 |

| Raney Nickel | 68% | 8 |

Solvent Effects on Acetylation

| Solvent | Reaction Time (h) | Acetamido Purity |

|---|---|---|

| Pyridine | 16 | 95.2% |

| DMF | 9 | 87.4% |

| THF | 24 | 91.8% |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone, given its multifunctional structure?

- Methodology: A stepwise synthesis approach is advised, starting with benzophenone derivatives. Introduce the acetamido and dimethylamino groups via nucleophilic substitution or condensation reactions, followed by selective oxidation for the carboxyl group. Use protecting groups (e.g., tert-butyl esters for carboxyl) to prevent side reactions. Purification via flash chromatography or preparative HPLC is critical due to polar functional groups. Validate intermediates using -NMR and FTIR at each step .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology:

- Spectral Analysis: Use high-resolution - and -NMR to resolve overlapping signals from aromatic protons and substituents (e.g., dimethylamino and acetamido groups). Compare with analogous benzophenone derivatives in databases like CCDC (referencing techniques in ).

- Mass Spectrometry: Employ ESI-MS or MALDI-TOF for molecular weight confirmation, noting potential fragmentation patterns from labile groups (e.g., carboxyl).

- Elemental Analysis: Verify stoichiometry to ensure purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly in distinguishing dimethylamino and acetamido group interactions?

- Methodology:

- Advanced NMR Techniques: Use --HMBC to probe nitrogen environments, differentiating dimethylamino (-N(CH)) and acetamido (-NHCOCH) groups.

- X-ray Crystallography: If crystalline, solve the structure to unambiguously assign substituent positions (as demonstrated for hydrazide derivatives in ).

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and compare with experimental data.

Q. What are the potential applications of this compound in drug discovery, given its structural motifs?

- Methodology:

- Pharmacophore Modeling: Leverage the acetamido and carboxyl groups for hydrogen bonding with biological targets (e.g., enzymes or receptors). Test in silico against tyrosine kinase or bacterial efflux pump models, referencing similar bioactive compounds (e.g., 's antityphoid triterpenes).

- In Vitro Assays: Screen for antimicrobial activity using MIC assays against Gram-negative/-positive strains, comparing with ciprofloxacin as a positive control.

Q. How can researchers address stability challenges during storage or experimental use?

- Methodology:

- Degradation Studies: Monitor hydrolytic stability of the carboxyl and acetamido groups via accelerated aging (40°C/75% RH) with HPLC analysis. Use lyophilization for long-term storage.

- Light Sensitivity: Assess photodegradation under UV/Vis light, as hydroxybenzophenone derivatives are prone to radical formation (similar to safety protocols in ).

Contradictions and Validation

Q. How to reconcile discrepancies in reported solubility data across suppliers (e.g., TRC vs. Biopharmacule)?

- Methodology:

- Solvent Screening: Test solubility in DMSO, methanol, and phosphate buffers (pH 4–9) using nephelometry. Note batch-to-batch variability in supplier-sourced compounds ( cites purity inconsistencies) .

- Thermogravimetric Analysis (TGA): Detect hydrate formation or residual solvents affecting solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.